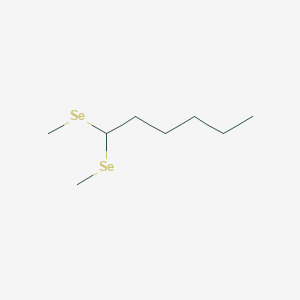
Hexane, 1,1-bis(methylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane, 1,1-bis(methylseleno)- is an organic compound characterized by the presence of two methylseleno groups attached to the first carbon of a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1,1-bis(methylseleno)- typically involves the reaction of hexane derivatives with methylselenol or its precursors. One common method is the nucleophilic substitution reaction where a hexane derivative, such as hexyl halide, reacts with methylselenol in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of Hexane, 1,1-bis(methylseleno)- may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexane, 1,1-bis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The methylseleno groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Hexane, 1,1-bis(methylseleno)- can yield selenoxides, while reduction can produce selenides.
Applications De Recherche Scientifique
Hexane, 1,1-bis(methylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound can be used in studies involving selenium metabolism and its biological effects.
Medicine: Organoselenium compounds, including Hexane, 1,1-bis(methylseleno)-, are investigated for their potential antioxidant and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Hexane, 1,1-bis(methylseleno)- involves its interaction with various molecular targets. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity can modulate signaling pathways and enzyme activities, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane, 1,1-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.
Hexane, 1,1-bis(methylseleno)-: Another organoselenium compound with different substitution patterns.
Uniqueness
Hexane, 1,1-bis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium’s ability to participate in redox reactions and form stable bonds with carbon makes this compound particularly valuable in various applications.
Propriétés
Numéro CAS |
88088-11-3 |
|---|---|
Formule moléculaire |
C8H18Se2 |
Poids moléculaire |
272.2 g/mol |
Nom IUPAC |
1,1-bis(methylselanyl)hexane |
InChI |
InChI=1S/C8H18Se2/c1-4-5-6-7-8(9-2)10-3/h8H,4-7H2,1-3H3 |
Clé InChI |
AIXMLFZPFBONAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC([Se]C)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


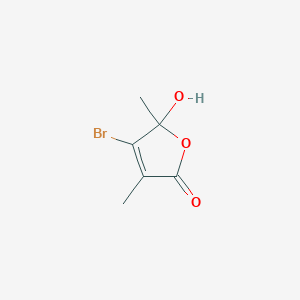
![2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14382117.png)
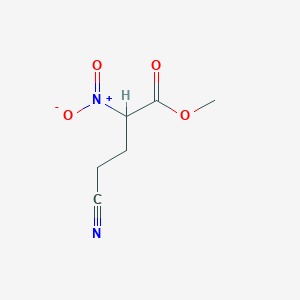

![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)
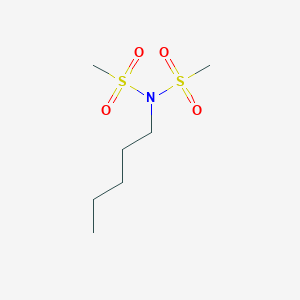
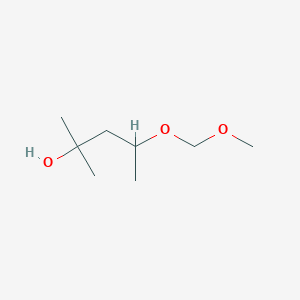
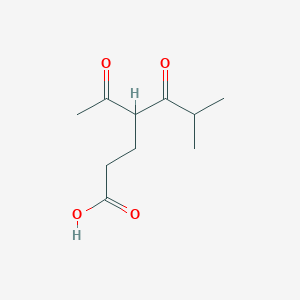
![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)

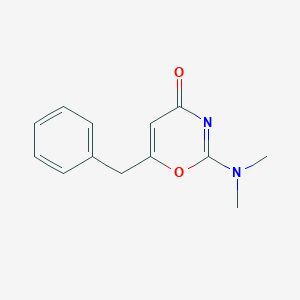
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
